N-(4-methylpiperidine-1-carbothioyl)benzamide
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Overview
Description
N-(4-methylpiperidine-1-carbothioyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-methylpiperidine-1-carbothioyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, with HIF-1α determining the HIF-1 activity .
Mode of Action
This compound acts as an activator of the HIF-1 pathway . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The activation of HIF-1α by this compound results in the promotion of tumor cell apoptosis . This is achieved through the upregulation of cleaved caspase-3 and the induction of the downstream target gene p21 .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the hypoxic conditions often found in tumor microenvironments . .
Preparation Methods
The synthesis of N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(4-methylpiperidine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzamide group, forming new compounds with different functional groups.
Scientific Research Applications
N-(4-methylpiperidine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
N-(4-methylpiperidine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:
- N-(4-methylpiperidine-1-carbothioyl)aniline
- N-(4-methylpiperidine-1-carbothioyl)phenylacetamide
- N-(4-methylpiperidine-1-carbothioyl)benzylamine
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific benzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRBFHDCFHBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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